
(4-Chlorobenzyl)isobutylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
(4-Chlorobenzyl)isobutylamine has been synthesized through various methods. For example, one study involves the synthesis of a related compound, N-(p-chlorobenzylamide), demonstrating the approaches used in manipulating the chlorobenzyl moiety (Wieczorek & Malawska, 1992). Another relevant synthesis is the production of isobutyl 4-(2-chlorophenyl)-5-cyano-6-(((dimethylamino)methylene)amino)-2-methyl-4H-pyran-3-carboxylate, which provides insights into the manipulation of chlorobenzyl-based compounds (Kumar et al., 2017).
Molecular Structure Analysis
Studies on molecular structures similar to (4-Chlorobenzyl)isobutylamine, such as 1,4-Bis(3-chloro-1,1,3-trimethylbutyl)benzene, have been conducted. These studies often involve X-ray crystallography to determine the crystal structure of these compounds (Kéki et al., 2000).
Chemical Reactions and Properties
The chemical reactions of compounds containing chlorobenzyl groups have been widely studied. For example, the reaction of 3-(o-chlorobenzylidene)-2,4-dioxopentanoic acid with hydroxylamine hydrochloride has been explored, shedding light on the reactivity of chlorobenzyl compounds (Kurihara et al., 1977).
Physical Properties Analysis
The physical properties of chlorobenzyl compounds, such as their crystal and molecular structure, have been analyzed in several studies. For instance, the crystal and molecular structure of Isobutyl 4-(4′-phenylbenzylidene-amino)cinnamate was determined at room temperature, providing valuable information about the physical characteristics of these types of compounds (Leadbetter et al., 1980).
Chemical Properties Analysis
The chemical properties of chlorobenzyl derivatives have been studied in detail. For instance, the synthesis and spectral analysis of (E)-isobutyl 2-(2-(4-chlorophenyl)hydrazono)-3-oxobutanoate derivatives provide insights into the chemical behavior of these compounds (Anthony et al., 2023).
Aplicaciones Científicas De Investigación
Conformational Analysis
- Conformational Properties: Isobutylamine, a related compound to (4-Chlorobenzyl)isobutylamine, has been studied for its conformational properties using ab initio analysis. This study aids in understanding the structural and electronic properties of similar amines (Fernández, Mosquera, & Ríos, 1991).
Catalytic Applications
- Catalysis in Amino Acid Conversion: Research on the Ru-catalyzed hydrogenation–decarbonylation of amino acids to produce primary amines, including isobutylamine, highlights the potential for using (4-Chlorobenzyl)isobutylamine in bio-based chemical production (Verduyckt, Coeck, & Vos, 2017).
Chemical Reactions
- Reactions with Chlorophyll Compounds: A study on the kinetics of reactions between chlorophyll and amines, including isobutylamine, provides insights into how (4-Chlorobenzyl)isobutylamine might interact in biological and chemical systems (Pennington, Boettcher, & Katz, 1974).
Spectroscopic Studies
- Vibrational Spectroscopy: The rotational isomers of 4-phenylbutylamine, a compound structurally similar to (4-Chlorobenzyl)isobutylamine, were studied using vibrational spectroscopy. This research helps understand the spectral properties of such compounds (Ünal & Okur, 2017).
Surface Properties
- Surface Tension Studies: Research on the surface properties of solutions containing isobutylamine provides insights into the interfacial behavior of similar amines, which could be relevant for (4-Chlorobenzyl)isobutylamine (Gliński, Chavepeyer, & Platten, 2001).
Electron Scattering
- Low-energy Electron Scattering: A study on low-energy electron scattering from isobutanol and related alkyl amines, including isobutylamine, could have implications for understanding the electronic properties of (4-Chlorobenzyl)isobutylamine (Fedus et al., 2014).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN/c1-9(2)7-13-8-10-3-5-11(12)6-4-10/h3-6,9,13H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCJKLVHXIFTPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359380 |
Source


|
| Record name | (4-CHLOROBENZYL)ISOBUTYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorobenzyl)isobutylamine | |
CAS RN |
69957-81-9 |
Source


|
| Record name | 4-Chloro-N-(2-methylpropyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69957-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-CHLOROBENZYL)ISOBUTYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


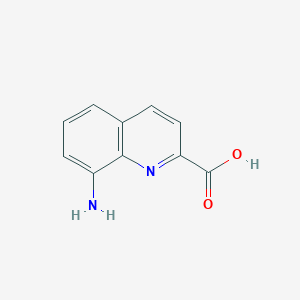
![1-(4-Hydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-YL)thio]ethanone](/img/structure/B1268672.png)
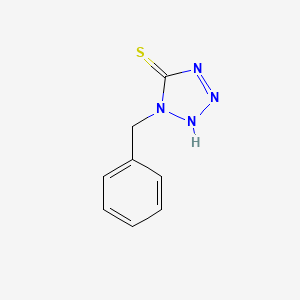
![7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1268684.png)
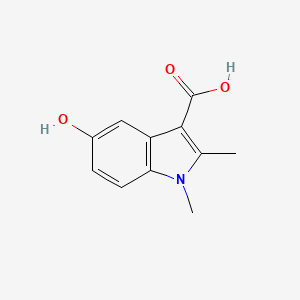
![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B1268691.png)

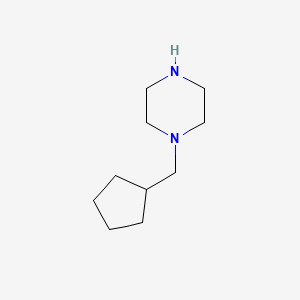
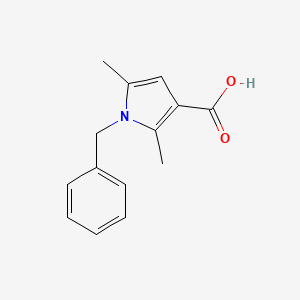
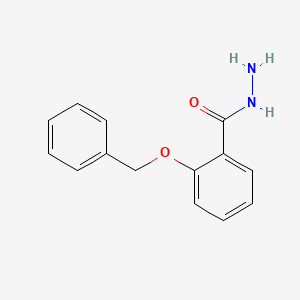
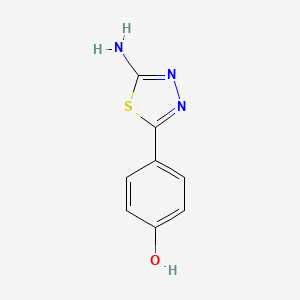

![1H-Isoindole-1,3(2H)-dione, 2-[2-(4-aminophenoxy)ethyl]-](/img/structure/B1268708.png)